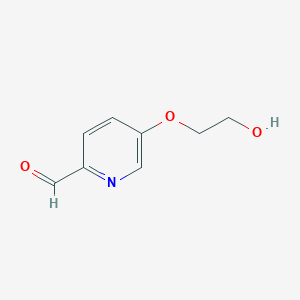

5-(2-Hydroxyethoxy)picolinaldehyde

Description

5-(2-Hydroxyethoxy)picolinaldehyde is a substituted picolinaldehyde derivative featuring a pyridine ring with a formyl (-CHO) group at the 2-position and a 2-hydroxyethoxy (-OCH₂CH₂OH) substituent at the 5-position. This compound is structurally significant due to its dual functional groups: the aldehyde moiety enables nucleophilic reactions (e.g., condensation or Schiff base formation), while the hydroxyethoxy group enhances hydrophilicity and hydrogen-bonding capacity. For example, derivatives of picolinaldehyde are used as intermediates in drug synthesis, such as ticagrelor, an antiplatelet agent, where the 5-(2-hydroxyethoxy) group contributes to solubility and bioavailability .

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

5-(2-hydroxyethoxy)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C8H9NO3/c10-3-4-12-8-2-1-7(6-11)9-5-8/h1-2,5-6,10H,3-4H2 |

InChI Key |

CERRCUPNFBVJMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1OCCO)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

(i) Substituent Electronic Effects

- This compound : The hydroxyethoxy group donates electrons via oxygen lone pairs, slightly activating the aldehyde for nucleophilic attacks. Its hydroxyl group enhances solubility in polar solvents, a critical feature for drug formulations .

- However, steric hindrance from the pyridine ring may reduce reaction yields (44% reported) .

- TTF-picolinaldehyde derivatives : The TTF group is highly electron-rich, enabling redox-active behavior and fluorescence-based anion sensing. This property is absent in this compound, limiting its utility in electroactive materials .

- 5-(Trifluoromethyl)picolinaldehyde : The -CF₃ group strongly withdraws electrons, deactivating the aldehyde and reducing nucleophilic reactivity. This makes it suitable for stable intermediates in harsh synthetic conditions .

(ii) Physicochemical and Functional Differences

- Solubility : The hydroxyethoxy group in this compound likely confers higher water solubility compared to the lipophilic -CF₃ and TTF analogs. For example, 5-(trifluoromethyl)picolinaldehyde has a Log S value of 0.42, indicating poor aqueous solubility .

- Synthetic Utility : While this compound is inferred to be compatible with wet granulation (as seen in ticagrelor formulations) , TTF derivatives require specialized conditions (e.g., Pd-catalyzed cross-coupling) due to their complex substituents .

- Biological Activity : The hydroxyethoxy group’s polarity may reduce membrane permeability compared to -CF₃, which enhances BBB penetration in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.